molecular formula C16H23N7 B2489160 N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2415562-18-2

N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B2489160
CAS No.: 2415562-18-2
M. Wt: 313.409
InChI Key: BTNBIEZSCNYCMW-UHFFFAOYSA-N
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Description

N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound belonging to the class of aminopyrimidines. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a piperazine moiety and multiple methyl groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe methyl groups are then added via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and solvents to facilitate the reactions. The final product is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized pyrimidine compounds .

Scientific Research Applications

N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential interactions with a wide range of biological targets, making it a valuable compound in research and development .

Properties

IUPAC Name

N,N,6-trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7/c1-12-10-17-15(18-11-12)22-5-7-23(8-6-22)16-19-13(2)9-14(20-16)21(3)4/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNBIEZSCNYCMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=C(C=N3)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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